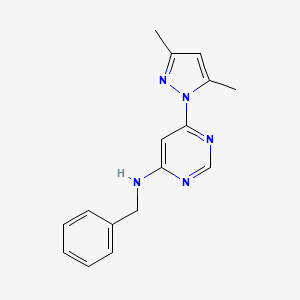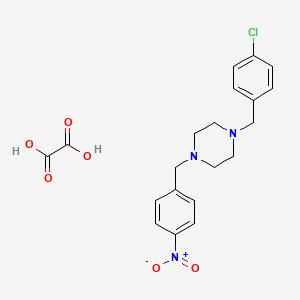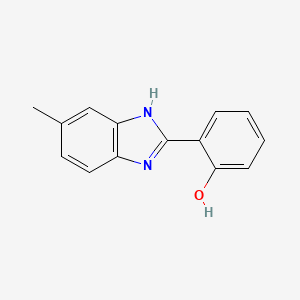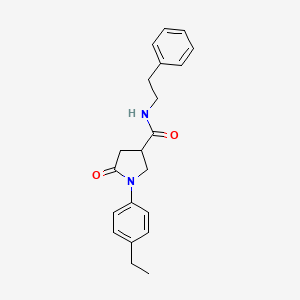
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as DOC, is a psychoactive drug that belongs to the family of phenethylamines. This compound was first synthesized in 1970 by Alexander Shulgin, a renowned American chemist, and pharmacologist. Since then, DOC has gained significant attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
作用機序
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception, which may explain the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered perception of time and space. These effects are similar to those produced by other psychedelics such as LSD and psilocybin.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor in more detail, which may lead to a better understanding of its role in mental illness and other conditions. However, the use of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is also limited by its potential for abuse and its illegal status in many countries.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, including its use as a therapeutic agent for mental illnesses, its potential as a tool for studying the 5-HT2A receptor, and its potential for use in the development of new drugs with similar mechanisms of action. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide and its potential for addiction and abuse.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, or N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, is a promising compound with potential therapeutic applications and unique mechanism of action. While further research is needed to fully understand its effects and potential uses, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide represents an exciting area of study for the scientific community.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. This process leads to the formation of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, which can then be purified and used for further research.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of mental illnesses such as depression and anxiety. Several studies have suggested that N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide may have a positive effect on mood and emotional regulation, making it a promising candidate for future drug development.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMGOXAAZFECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)


![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)

![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)
